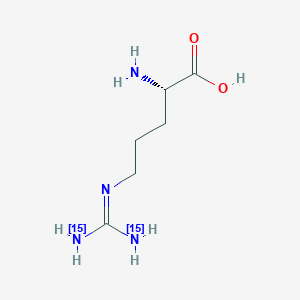
L-Arginine-amidino-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine-amidino-15N2 is a labeled derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes. The compound is specifically labeled with nitrogen-15 isotopes at the amidino group, making it valuable for metabolic and biochemical studies. This isotopic labeling allows researchers to trace and analyze the metabolic pathways and interactions of L-Arginine in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-amidino-15N2 typically involves the incorporation of nitrogen-15 isotopes into the amidino group of L-Arginine. This can be achieved through a series of chemical reactions, including amidination and isotopic exchange reactions. The reaction conditions often require controlled environments to ensure the selective incorporation of the nitrogen-15 isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary infrastructure for handling isotopic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine-amidino-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions can convert the amidino group to other functional groups.
Substitution: The amidino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include nitric oxide, various substituted derivatives of L-Arginine, and reduced forms of the compound. These products are often analyzed using advanced spectroscopic and chromatographic techniques to determine their structure and purity.
Wissenschaftliche Forschungsanwendungen
L-Arginine-amidino-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of nitrogen metabolism and biochemical pathways.
Biology: Helps in understanding the role of L-Arginine in cellular processes and metabolic functions.
Medicine: Investigated for its potential therapeutic applications in treating cardiovascular diseases, immune disorders, and metabolic conditions.
Industry: Utilized in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
Wirkmechanismus
The mechanism of action of L-Arginine-amidino-15N2 involves its conversion to nitric oxide through enzymatic reactions. Nitric oxide is a key signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. The compound interacts with enzymes such as nitric oxide synthase, which catalyzes the conversion of L-Arginine to nitric oxide. This interaction involves the transfer of electrons and the incorporation of oxygen molecules, leading to the formation of nitric oxide and other metabolites.
Vergleich Mit ähnlichen Verbindungen
L-Arginine-amidino-15N2 is unique due to its isotopic labeling, which allows for precise tracing and analysis in metabolic studies. Similar compounds include:
L-Arginine: The non-labeled form, widely used in various biological and medical applications.
L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.
L-Ornithine: Plays a role in the urea cycle and is a precursor to L-Arginine.
The isotopic labeling of this compound provides a distinct advantage in research applications, enabling detailed studies of nitrogen metabolism and biochemical pathways.
Eigenschaften
CAS-Nummer |
59681-33-3 |
|---|---|
Molekularformel |
C6H14N4O2 |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |
InChI-Schlüssel |
ODKSFYDXXFIFQN-IHCJVETJSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
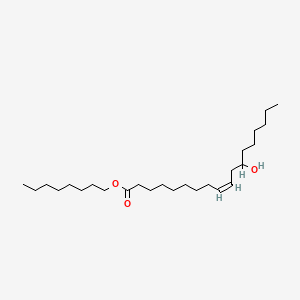
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)

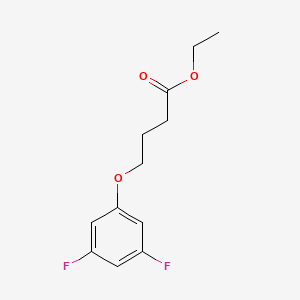
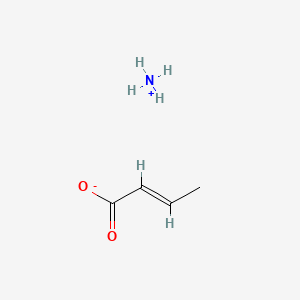
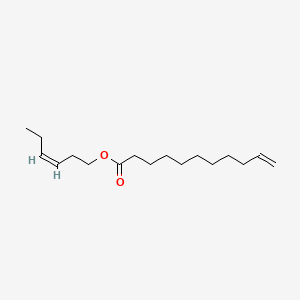

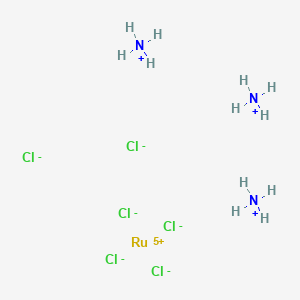
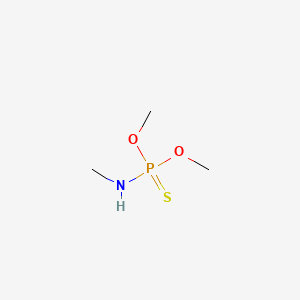
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)

